Di[hexafluoroisopropyl]terephthalate
Description
Di[hexafluoroisopropyl]terephthalate is a fluorinated ester derivative of terephthalic acid, where two hexafluoroisopropyl (HFIP) groups are esterified to the carboxyl groups of terephthalic acid. This compound is characterized by its high electronegativity and steric hindrance due to the fluorine atoms, which confer exceptional thermal stability, chemical resistance, and low surface energy.
Properties
Molecular Formula |
C14H6F12O4 |
|---|---|
Molecular Weight |
466.17 g/mol |
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H6F12O4/c15-11(16,17)9(12(18,19)20)29-7(27)5-1-2-6(4-3-5)8(28)30-10(13(21,22)23)14(24,25)26/h1-4,9-10H |
InChI Key |
UHIXUMRTPXHFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hexafluoroisopropyl)terephthalate typically involves the esterification of terephthalic acid with hexafluoroisopropanol. One common method is the oxidative esterification of aldehydes using sodium persulfate and a catalytic quantity of a nitroxide . This method is applicable to aromatic, heteroaromatic, and aliphatic aldehydes.
Industrial Production Methods
In industrial settings, the production of bis(hexafluoroisopropyl)terephthalate may involve large-scale esterification processes using terephthalic acid and hexafluoroisopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(hexafluoroisopropyl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The hexafluoroisopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of bis(hexafluoroisopropyl)terephthalate include oxidizing agents like sodium persulfate, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of bis(hexafluoroisopropyl)terephthalate depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Materials Science
1.1 High-Performance Polymers
Di[hexafluoroisopropyl]terephthalate is utilized in the synthesis of high-performance polymers that exhibit enhanced thermal stability and chemical resistance. These properties make them suitable for applications in demanding environments, such as aerospace and automotive industries. The fluorinated structure contributes to lower surface energy, improving hydrophobicity and oleophobicity, which is beneficial for coatings and films used in protective applications.
1.2 Membrane Technology
Research has demonstrated that membranes fabricated from this compound exhibit exceptional solvent resistance and thermal stability. These membranes have been successfully applied in ultrafiltration processes, particularly in harsh chemical environments where traditional polymers would fail. The ability to withstand high temperatures (up to 100 °C) while maintaining integrity under various solvent conditions positions these membranes as valuable materials for industrial filtration systems .
Environmental Applications
2.1 Plastic Waste Management
The compound plays a role in developing methods for recycling polyethylene terephthalate (PET) waste. Recent studies have explored the hydrolysis of PET using subcritical CO2 in the presence of this compound as a co-solvent, enhancing the depolymerization process. This method shows promise for converting PET into terephthalic acid and other useful products with higher yields compared to conventional methods .
2.2 Biodegradation Studies
This compound is also being investigated for its potential in biocatalytic degradation processes. Research has indicated that certain enzymes can effectively degrade PET-based materials when combined with this fluorinated compound, leading to significant weight loss of plastic waste over time. This application highlights its potential role in addressing the environmental challenges posed by persistent plastic pollutants .
Biomedical Applications
3.1 Antimicrobial Coatings
In the biomedical field, this compound has been explored as a component in antimicrobial coatings for medical devices. The incorporation of this compound into polymer matrices enhances their resistance to microbial colonization, which is critical for preventing nosocomial infections associated with medical implants and devices . The stability and durability provided by the fluorinated structure make it an attractive option for long-term applications.
3.2 Drug Delivery Systems
The unique properties of this compound lend themselves to drug delivery systems where controlled release is essential. Its compatibility with various drugs and ability to form stable nanoparticles facilitate targeted delivery mechanisms, which are crucial for improving therapeutic efficacy while minimizing side effects.
Summary of Applications
| Application Area | Description |
|---|---|
| Materials Science | Used in high-performance polymers and membranes with enhanced thermal stability and chemical resistance. |
| Environmental Applications | Aids in PET recycling processes; promotes biodegradation through enzymatic activity. |
| Biomedical Applications | Enhances antimicrobial properties of coatings; supports drug delivery systems through nanoparticle formation. |
Mechanism of Action
The mechanism of action of bis(hexafluoroisopropyl)terephthalate involves its interaction with molecular targets through its functional groups. The hexafluoroisopropyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Di[hexafluoroisopropyl]terephthalate with key analogs:
Key Observations :
- Thermal Stability: The hexafluoroisopropyl group significantly enhances thermal resistance compared to non-fluorinated esters (e.g., dimethyl terephthalate). This aligns with studies showing improved thermal properties in fluorinated polymers like polyethylene terephthalate (PET) composites .
- Chemical Reactivity : Fluorination reduces hydrolysis susceptibility due to electron-withdrawing effects. However, like hexafluoropropylene , this compound may react violently with oxidizing agents.
Environmental and Industrial Relevance
- Environmental Impact : While direct data are lacking, fluorinated esters may exhibit environmental persistence. Uranium hexafluoride studies highlight the need for cautious disposal of fluorinated compounds.
- Industrial Applications : Fluorinated terephthalates could enhance polymer matrices, similar to PET/MWCNT composites , by improving dielectric properties and chemical resistance.
Biological Activity
Di[hexafluoroisopropyl]terephthalate (DFTP) is a fluorinated compound derived from terephthalic acid, which has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of DFTP, focusing on its interactions with biological systems, potential toxicity, and implications for environmental health.
DFTP is characterized by its fluorinated alkyl groups, which confer distinct physical and chemical properties compared to non-fluorinated counterparts. The presence of hexafluoroisopropyl groups enhances the compound's hydrophobicity and thermal stability, making it suitable for applications in high-performance materials.
Biological Activity
1. Toxicity Studies
Research on the toxicity of DFTP is limited, but studies on related fluorinated compounds suggest potential adverse effects on biological systems. For instance, fluorinated compounds are known to bioaccumulate and exhibit endocrine-disrupting properties. A study highlighted that exposure to certain fluorinated substances can lead to reduced cell viability and altered cellular functions in various organisms, including aquatic species .
2. Ecotoxicology
DFTP's persistence in the environment raises concerns regarding its ecotoxicological impact. Investigations into polyethylene terephthalate (PET), from which DFTP is derived, indicate that microplastics can interact with marine organisms, leading to cellular stress and inflammation. This suggests that DFTP may similarly pose risks to aquatic ecosystems through mechanisms such as oxidative stress and inflammatory responses .
Case Studies
Case Study 1: Interaction with Marine Organisms
A study examining the effects of PET microplastics on Mytilus galloprovincialis (a type of mussel) revealed significant cellular responses upon exposure to microplastics. The findings indicated that such materials could induce oxidative stress and alter immune responses in marine organisms . Given DFTP's structural similarity to PET, similar effects may be anticipated upon exposure.
Case Study 2: Human Cell Line Studies
In vitro studies with human mesenchymal stem cells exposed to PET-derived compounds demonstrated alterations in cell proliferation and differentiation. The presence of toxic metabolites from PET degradation raised concerns about the long-term implications for human health when exposed to products containing DFTP .
Research Findings
Recent research has focused on the biodegradation pathways of PET and its derivatives, including DFTP. Enzymatic degradation studies have shown that certain bacterial strains can metabolize PET into less harmful monomers, indicating potential routes for mitigating the environmental impact of DFTP through bioremediation strategies .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Di[hexafluoroisopropyl]terephthalate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of fluorinated esters like this compound often involves esterification of terephthalic acid derivatives with hexafluoroisopropanol (HFIP). Gas-phase methods (e.g., fixed-bed reactors with Pd/Pt catalysts) offer high selectivity but require precise temperature control to avoid side reactions . Liquid-phase hydrogenation under high pressure (using noble metal catalysts) may improve purity but limits scalability . Key variables include solvent polarity (HFIP’s low nucleophilicity aids in stabilizing intermediates) and reaction time optimization to minimize fluorinated byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for identifying fluorinated groups and verifying ester linkage positions . Fourier-Transform Infrared (FTIR) spectroscopy confirms C=O (terephthalate) and C-F (hexafluoroisopropyl) stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups in this compound influence its reactivity in polymer synthesis?
- Methodological Answer : The strong electron-withdrawing nature of -CF₃ groups enhances the electrophilicity of the terephthalate carbonyl, accelerating nucleophilic acyl substitution in polycondensation reactions. Computational studies (e.g., Density Functional Theory) can model charge distribution and predict reactivity trends. Experimental validation involves kinetic studies under varying solvent systems (e.g., HFIP/trifluoroethanol mixtures) to assess rate constants and activation energies .
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound-based polymers?
- Methodological Answer : Discrepancies often arise from differences in polymer chain length, residual catalyst traces, or moisture content. Standardized thermogravimetric analysis (TGA) protocols (e.g., controlled heating rates under inert atmospheres) minimize artifacts. Cross-validation using differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) clarifies decomposition pathways. Replicability requires transparency in synthesis parameters (e.g., catalyst loading, purification steps) .
Q. How can researchers assess the environmental fate of this compound degradation products in aquatic systems?
- Methodological Answer : Hydrolysis and photodegradation studies under simulated environmental conditions (pH, UV exposure) identify primary metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies degradation products, while toxicity assays (e.g., Daphnia magna bioassays) evaluate ecological risks. Comparative analysis with structurally similar plasticizers (e.g., DEHTP) benchmarks persistence and bioaccumulation potential .
Experimental Design & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to fluorinated compounds’ potential respiratory hazards, use local exhaust ventilation and respirators with organic vapor cartridges . Monitor oxygen levels (>19% vol) to prevent asphyxiation risks during large-scale reactions. Material Safety Data Sheets (MSDS) for analogous fluorinated esters (e.g., HFIP derivatives) guide spill containment and waste disposal .
Q. How can researchers design experiments to compare this compound’s plasticizer efficiency against non-fluorinated alternatives?
- Methodological Answer : Standardized tensile testing (ASTM D638) and dynamic mechanical analysis (DMA) measure flexibility and glass transition temperatures (Tg) in polymer blends. Controlled migration studies (e.g., solvent extraction followed by GC-MS) quantify leaching rates. Statistical models (ANOVA) account for batch variability, while blind trials ensure unbiased performance evaluation .
Data Analysis & Validation
Q. What computational tools aid in predicting this compound’s interaction with biological systems?
- Methodological Answer : Molecular docking simulations (AutoDock Vina) model interactions with human receptors (e.g., peroxisome proliferator-activated receptors). Pharmacokinetic modeling (PBPK) extrapolates in vitro toxicity data to in vivo exposure scenarios. Validate predictions with cell-based assays (e.g., HepG2 cytotoxicity) and biomonitoring of urinary metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
